molecular formula C₁₅H₁₄N₆O₃ B1144891 Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate CAS No. 34794-87-1

Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate

Cat. No.: B1144891
CAS No.: 34794-87-1
M. Wt: 326.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate is a chemical compound with the molecular formula C14H12N6O3 It is a derivative of pteroic acid and is known for its role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate typically involves the reaction of pteroic acid derivatives with methylating agents under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pteroic Acid: A precursor to Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate, sharing a similar core structure.

    Folic Acid: Another related compound with similar biochemical properties and applications.

Uniqueness

This compound is unique due to its specific methylated structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate, a derivative of pteroic acid, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C14H12N6O3C_{14}H_{12}N_{6}O_{3} and is characterized by a pteridinyl moiety linked to a benzoate group. The synthesis typically involves the reaction of pteroic acid derivatives with methylating agents under controlled conditions, which may include the use of catalysts to enhance yield and purity.

This compound interacts with various molecular targets within biological systems. It can function as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways that are crucial for cell growth and proliferation. Notably, it has been studied for its potential role in inhibiting certain enzymes related to cancer progression .

Enzymatic Interactions

Research indicates that this compound may inhibit enzymes involved in nucleotide synthesis and DNA repair mechanisms. Such interactions could lead to reduced cell proliferation in cancerous tissues. For instance, studies have shown that similar compounds can affect the cell cycle progression in cancer cell lines, suggesting a potential for antitumor activity .

Antitumor Activity

Several studies have explored the antitumor properties of compounds related to this compound. For example, derivatives have demonstrated significant inhibition of cell proliferation in human cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Case Study on Cell Proliferation : A study examining the effects of related pteridin derivatives showed that they inhibited the proliferation of epidermoid carcinoma cells (KB cells), leading to a transient accumulation in S and G2/M phases of the cell cycle . This suggests that this compound may share similar properties.
  • Inhibition Studies : In vitro studies have indicated that compounds with structural similarities can inhibit key enzymes involved in oncogenic signaling pathways. This inhibition could potentially lead to decreased tumor growth rates in various cancer models .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC14H12N6O3Potential antitumor activity
Pteroic AcidC14H12N6O3Precursor; involved in folate metabolism
Folic AcidC19H19N7O6Essential for DNA synthesis; potential anticancer properties

Properties

IUPAC Name

methyl 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-24-14(23)8-2-4-9(5-3-8)17-6-10-7-18-12-11(19-10)13(22)21-15(16)20-12/h2-5,7,17H,6H2,1H3,(H3,16,18,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFRAOCZBREAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.